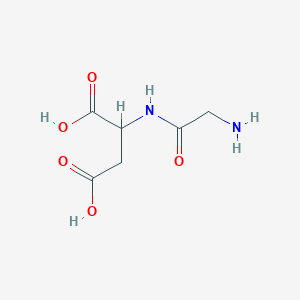

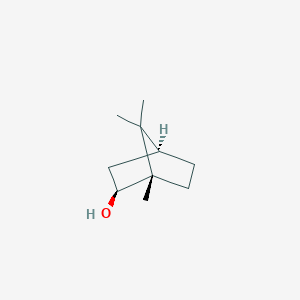

(+)-Isoborneol

Descripción general

Descripción

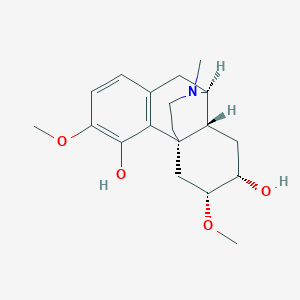

(+)-Isoborneol is a bicyclic monoterpene alcohol that is widely used in the chemical industry due to its unique properties. It is a colorless, crystalline solid with a pleasant odor and is commonly used as a fragrance in perfumes, soaps, and detergents. In recent years, there has been a growing interest in the scientific community about the potential applications of (+)-Isoborneol in various fields, such as medicine, agriculture, and environmental science.

Aplicaciones Científicas De Investigación

Antiviral Properties : (+)-Isoborneol demonstrates potent antiviral activity against herpes simplex virus type 1 (HSV-1). It inactivates the virus and inhibits viral replication without significant cytotoxicity. Notably, (+)-Isoborneol specifically inhibits the glycosylation of viral polypeptides (Armaka et al., 1999).

Cardiovascular Applications : Studies have shown that (+)-Isoborneol can attenuate low-density lipoprotein accumulation and foam cell formation in macrophages, which is relevant for atherosclerotic disease (Wang et al., 2020).

Neuroprotective Effects : (+)-Isoborneol has shown neuroprotective effects against 6-hydroxydopamine-induced cell death in human neuroblastoma cells. It reduces reactive oxygen species generation and apoptosis, suggesting potential in treating neurodegenerative diseases associated with oxidative stress (Tian et al., 2007).

Pest Repellent : Isoborneol exhibits repellent effects on subterranean termites, creating effective barriers in soils of various compositions without affecting termite survival (Bläske et al., 2003).

Control of Fungal Growth : (+)-Isoborneol can inhibit spore production of Aspergillus flavus, a significant pathogen in agriculture. It acts as a natural antisporulating agent, reducing contamination in crops like peanuts (Wang & Shang, 2022).

Environmental Applications : Isoborneol is studied for its potential in water purification. It's used as a target compound in research for predicting the capacity of powdered activated carbon to remove trace organic compounds in natural waters (Knappe et al., 1998).

Sensor Technology : Molecularly imprinted polymers (MIP) based sensors are developed to detect isoborneol in aqueous samples, showing promise for environmental monitoring and water quality assessment (Braga et al., 2016).

Propiedades

Número CAS |

16725-71-6 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 |

Clave InChI |

DTGKSKDOIYIVQL-OYNCUSHFSA-N |

SMILES isomérico |

C[C@]12CC[C@H](C1(C)C)C[C@@H]2O |

SMILES |

CC1(C2CCC1(C(C2)O)C)C |

SMILES canónico |

CC1(C2CCC1(C(C2)O)C)C |

Punto de ebullición |

Sublimes |

Color/Form |

White solid Tablets from petroleum ethe |

Densidad |

1.10 g/cm cu at 20 °C |

melting_point |

216 °C |

Otros números CAS |

16725-71-6 124-76-5 507-70-0 |

Descripción física |

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes. DryPowder; Liquid; OtherSolid Liquid White to off-white crystals; piney camphoraceous aroma |

Pictogramas |

Flammable |

Vida útil |

Stable under recommended storage conditions. |

Solubilidad |

In water, 1.19X10+3 mg/L at 25 °C (est) Insoluble in water More soluble in most solvents than borneol Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |

Presión de vapor |

3.53X10-2 mm Hg at 25 °C (est) |

Origen del producto |

United States |

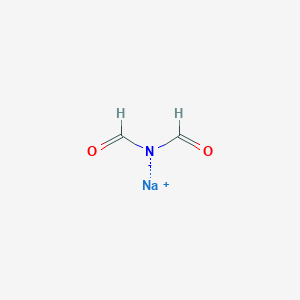

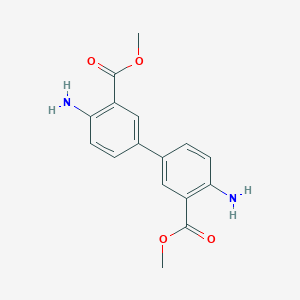

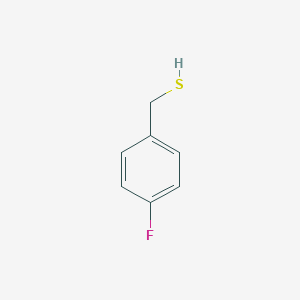

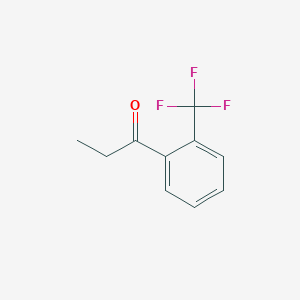

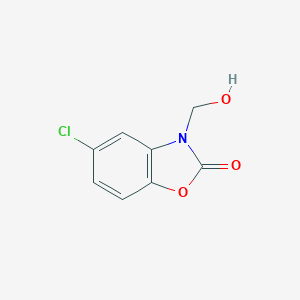

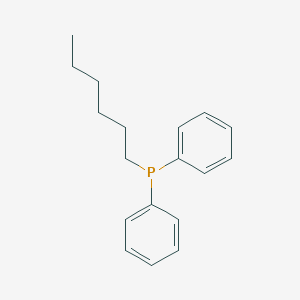

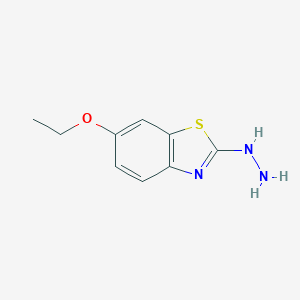

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

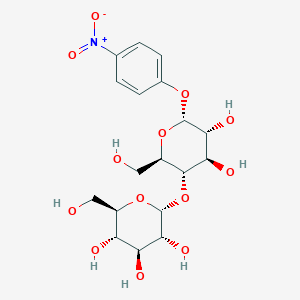

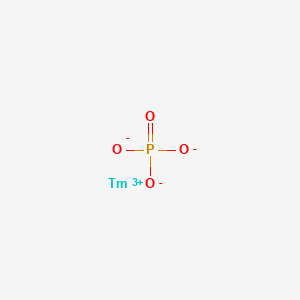

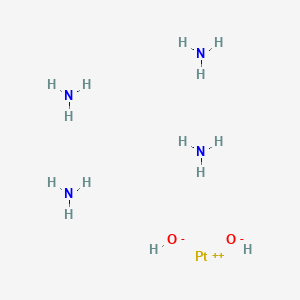

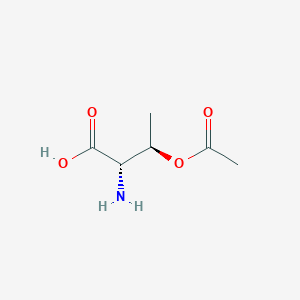

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.